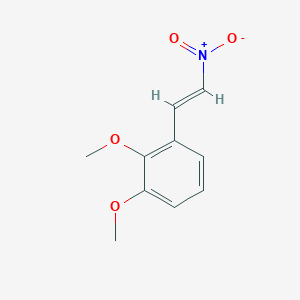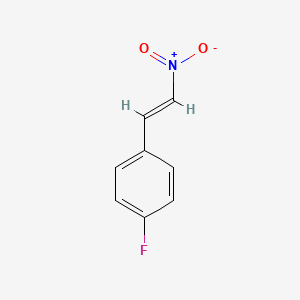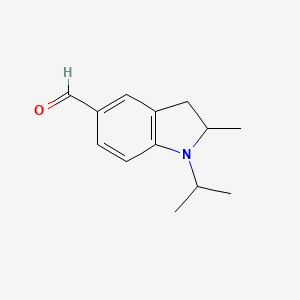
1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is an organic compound with the molecular formula C13H17NO. It belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular weight of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is 203.28 g/mol. The structure of indole derivatives is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .科学的研究の応用
Green & Sustainable Nanocatalysis
Yogita Madan (2020) explored the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using a green and sustainable nanocatalysed route. This method, employing ZnO nanoparticles and a solvent-free grindstone method, offers advantages such as excellent yields, short reaction times, and high reaction rates, making it environmentally and economically favorable. This research indicates the potential of indole derivatives in green chemistry and sustainable synthesis processes (Madan, 2020).
Synthesis of Indole Derivatives
A. Mikhaleva et al. (2006) developed a modified Vilsmeier–Haack reaction for synthesizing 1-vinylpyrrole-2-carbaldehydes and 1-vinyl-4,5-dihydrobenzo[g]indole-2-carbaldehyde. This process highlights the versatility of indole derivatives in organic synthesis, offering pathways to various chemical structures (Mikhaleva et al., 2006).
Anti-Cancer Activity
Ch. Venkata Ramana Reddy and G. G. Reddy (2020) investigated the synthesis of indolylidine isoxazoles and their anti-cancer activity. This work showcases the therapeutic potential of indole derivatives, particularly in developing treatments for liver cancer. The synthesized compounds were screened against HepG2 cell lines, indicating their potential in cancer research (Reddy & Reddy, 2020).
Photochemical Studies
C. Moody and J. Ward (1984) focused on the synthesis and photochemical rearrangement of 1,8-dihydropyrrolo[2,3-b]indoles. Their research into the photochemical properties of indole derivatives could open new avenues in photophysics and photochemistry, contributing to the understanding of light-induced chemical reactions (Moody & Ward, 1984).
Molecular Structure Analysis
A. Barakat et al. (2017) delved into the crystal structure, Hirshfeld surface analysis, and thermal properties of an indole derivative. This comprehensive characterization provides insights into the material properties of indole compounds, which can be crucial for developing new materials and understanding intermolecular interactions (Barakat et al., 2017).
将来の方向性
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular changes .
特性
IUPAC Name |
2-methyl-1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-10(3)6-12-7-11(8-15)4-5-13(12)14/h4-5,7-10H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDYVZCIBMESRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(C)C)C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)
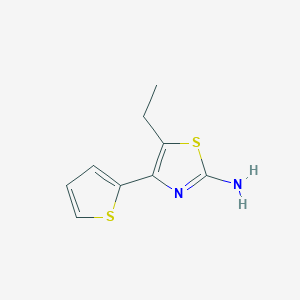
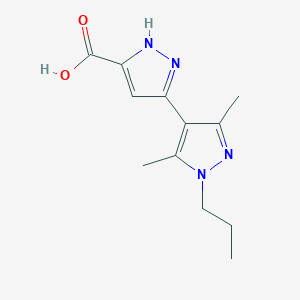
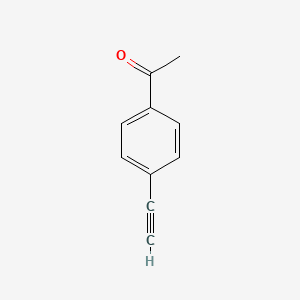
![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
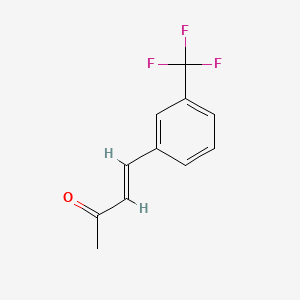
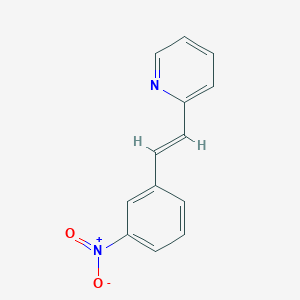
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
